

A Comprehensive Technical Guide to Indoprofen

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Diphenyl-4-methyl-1-pentene

Cat. No.: B1662018

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The query specified CAS number 6362-80-7. Authoritative chemical databases, such as the European Chemicals Agency (ECHA), identify this number as **2,4-Diphenyl-4-methyl-1-pentene**, a monomer used in polymer chemistry[1][2]. However, the context of the request—focusing on signaling pathways and drug development—strongly suggests the intended subject is the non-steroidal anti-inflammatory drug (NSAID) Indoprofen. Indoprofen's correct CAS number is 31842-01-0[3][4][5][6][7]. This guide will provide a detailed technical overview of Indoprofen.

Introduction

Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) from the arylpropionic acid class, which also includes well-known drugs like ibuprofen and ketoprofen[8]. It exhibits analgesic, anti-inflammatory, and antipyretic properties primarily by inhibiting prostaglandin biosynthesis[9][10]. First synthesized in the 1970s, it was later withdrawn from the market worldwide in the 1980s due to reports of severe gastrointestinal bleeding[3][11]. Despite its withdrawal from clinical use, Indoprofen remains a compound of interest in research. Notably, studies have found it can increase the production of the survival of motor neuron (SMN) protein, suggesting a potential area of investigation for therapies related to spinal muscular atrophy[3].

Chemical Structure and Properties

Indoprofen is chemically known as 2-[4-(1-oxo-1,3-dihydro-2H-isindol-2-yl)phenyl]propanoic acid[3]. It possesses an asymmetric carbon atom, and its pharmacological effects are almost entirely attributed to the (+)-S enantiomer[12].

Chemical Identifiers and Structure

Identifier	Value
IUPAC Name	2-[4-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic acid[3]
CAS Number	31842-01-0[3][4][5][7]
Molecular Formula	C ₁₇ H ₁₅ NO ₃ [3][4]
Molecular Weight	281.31 g/mol [3][4][7]
Canonical SMILES	<chem>CC(C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2)C(=O)O</chem> [3]
InChI Key	RJMIEHBSYVWVIN-UHFFFAOYSA-N[3][7]

Physicochemical Properties

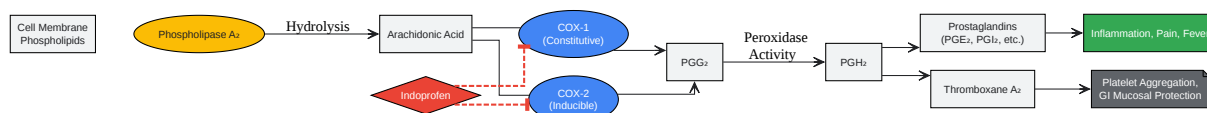
Property	Value	Source
Physical Form	Off-white solid / Colorless scales	[5][13]
Melting Point	208-210 °C / 213-214 °C	[5][11]
Solubility	DMSO: 52 mg/mL (184.84 mM)	[14]
Water: >42.2 µg/mL (at pH 7.4)	[11]	
pKa	4.4 (Predicted)	N/A
LogP	2.8 (Predicted)	[11]

Pharmacokinetic Properties

Parameter	Value	Notes	Source
Bioavailability	High (Rapid and complete absorption)	Oral administration	[3]
Metabolism	Glucuronidation	Primary metabolic pathway	[3][11]
Elimination Half-life (t _{1/2})	~2.3 hours	In young, healthy subjects	[3][11]
8.3 - 11 hours	In elderly subjects, indicating accumulation	[15][16][17]	
Excretion	Renal	Primarily excreted via the kidneys	[3]
Peak Plasma Concentration (C _{max})	25.5 ± 7.06 µg/mL	In elderly patients after 200 mg dose	[15]
Time to Peak (T _{max})	1.25 ± 0.71 h	In elderly patients after 200 mg dose	[15]

Mechanism of Action

Indoprofen's primary mechanism of action is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2[9][11]. These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever[9][10]. By blocking this pathway, Indoprofen reduces the synthesis of prostaglandins, leading to its anti-inflammatory and analgesic effects[9][10]. More recent research has also suggested that Indoprofen may activate the AKT-AMPK signaling pathway and inhibit the NF-κB/MAPK pathway, contributing to its anti-inflammatory activities[4].



[Click to download full resolution via product page](#)

Figure 1. Indoprofen's inhibition of the Cyclooxygenase (COX) pathway.

Experimental Protocols

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a representative method for determining the IC₅₀ value of Indoprofen against ovine COX-1 and human recombinant COX-2 enzymes using a colorimetric or fluorometric approach.

Principle: The assay measures the peroxidase activity of COX enzymes. PGG₂, produced from the oxygenation of arachidonic acid, is reduced to PGH₂, a reaction that can be monitored using a colorimetric or fluorometric probe. An inhibitor like Indoprofen will reduce the rate of this reaction.

Materials and Reagents:

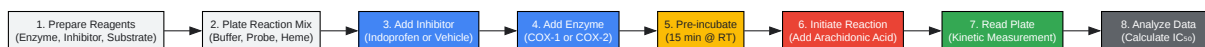
- Purified ovine COX-1 and human recombinant COX-2 enzymes[18]
- Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
- Heme cofactor[18]
- Arachidonic acid (substrate)[18]
- Indoprofen (test inhibitor)
- Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

- Colorimetric/Fluorometric Probe (e.g., ADHP, Amplex Red)
- Dimethyl sulfoxide (DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Reagent Preparation:
 - Prepare stock solutions of Indoprofen and reference inhibitors in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of test concentrations (e.g., 0.01 nM to 100 μ M).
 - Prepare working solutions of enzymes, heme, and arachidonic acid in cold Assay Buffer immediately before use[19].
- Assay Setup:
 - To the wells of a 96-well plate, add 80 μ L of a Reaction Mix containing Assay Buffer, the probe, and heme[19].
 - Add 10 μ L of the diluted Indoprofen, reference inhibitor, or vehicle (DMSO) to the appropriate wells[20].
 - Add 10 μ L of the diluted COX-1 or COX-2 enzyme solution to all wells[20].
- Inhibitor Pre-incubation:
 - Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme[18][20].
- Reaction Initiation:
 - Initiate the reaction by adding 10 μ L of the arachidonic acid solution to all wells simultaneously, preferably using a multi-channel pipette[19][20].

- Data Acquisition:
 - Immediately place the plate in a microplate reader set to the appropriate wavelength (e.g., Ex/Em = 535/587 nm for a fluorometric assay)[19].
 - Measure the signal kinetically for 5-10 minutes at 25-37°C[19].
- Data Analysis:
 - Calculate the reaction rate (slope) from the linear portion of the kinetic curve.
 - Determine the percent inhibition for each Indoprofen concentration relative to the vehicle control.
 - Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value[20].



[Click to download full resolution via product page](#)

Figure 2. Experimental workflow for an in vitro COX inhibition assay.

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of Indoprofen in a solution, such as a dissolution medium or plasma sample after solid-phase extraction.

Principle: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. Indoprofen is separated from other matrix components on a C18 stationary phase and quantified by UV absorbance.

Equipment and Materials:

- HPLC system with a UV detector, pump, autosampler, and column oven

- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size)
- Mobile Phase: Acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid), pH adjusted to ~2.5-3.0[21].
- Indoprofen analytical standard
- Solvent for sample and standard preparation (e.g., 50:50 Acetonitrile:Water)
- Syringe filters (0.45 μ m)

Procedure:

- Standard Preparation:
 - Prepare a stock solution of Indoprofen (e.g., 1 mg/mL) in the chosen solvent.
 - Create a series of calibration standards (e.g., 1 to 100 μ g/mL) by diluting the stock solution.
- Sample Preparation:
 - Dissolve the sample in the solvent.
 - Filter the sample through a 0.45 μ m syringe filter to remove particulates before injection.
- Chromatographic Conditions (Example):
 - Column: C18 (4.6 x 150 mm, 5 μ m)
 - Mobile Phase: 60:40 Acetonitrile:Water (with 0.1% Phosphoric Acid)[21]
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Column Temperature: 30 $^{\circ}$ C
 - Detection Wavelength: 220 nm[22]

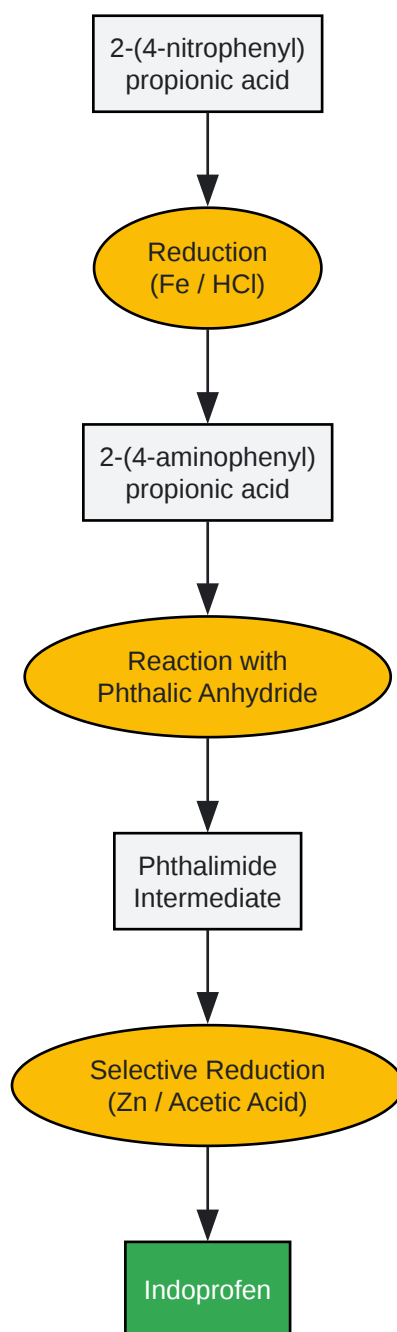
- Analysis:
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject the calibration standards in sequence from lowest to highest concentration.
 - Inject the prepared samples.
- Data Processing:
 - Identify the Indoprofen peak in the chromatograms based on the retention time of the standard.
 - Integrate the peak area for all standards and samples.
 - Construct a calibration curve by plotting the peak area versus the concentration of the standards.
 - Determine the concentration of Indoprofen in the samples by interpolating their peak areas from the calibration curve.

Chemical Synthesis

A common synthesis route for Indoprofen involves the reaction of 2-(4-aminophenyl)propionic acid with phthalic anhydride, followed by a reduction step.[\[3\]](#)

Synthesis Steps:

- Reduction of Nitro Group: 2-(4-nitrophenyl)propionic acid is reduced, typically using iron and hydrochloric acid, to yield 2-(4-aminophenyl)propionic acid[\[3\]](#).
- Phthalimide Formation: The resulting aminophenylpropionic acid is reacted with phthalic anhydride to form the corresponding phthalimide derivative[\[3\]](#).
- Selective Reduction: One of the two carbonyl groups in the phthalimide ring is selectively reduced to a methylene group, often using zinc dust in acetic acid, to yield the final product, Indoprofen[\[3\]](#)[\[23\]](#).



[Click to download full resolution via product page](#)

Figure 3. A representative synthesis workflow for Indoprofen.

Safety and Handling

Indoprofen is classified as toxic if swallowed and is suspected of causing cancer[6][11]. The primary target organ for toxicity observed in preclinical studies is the gastrointestinal tract, leading to ulceration[10].

Hazard Type	GHS Classification	Precautionary Statements
Acute Toxicity	H301: Toxic if swallowed	P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P330: Rinse mouth.
Carcinogenicity	H351: Suspected of causing cancer	P201: Obtain special instructions before use. P280: Wear protective gloves/protective clothing/eye protection/face protection. P308+P313: IF exposed or concerned: Get medical advice/attention.
Storage	N/A	P405: Store locked up.
Disposal	N/A	P501: Dispose of contents/container in accordance with local regulations.

Data sourced from PubChem and supplier Safety Data Sheets[6][11].

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling Indoprofen. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[6].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Substance Information - ECHA [echa.europa.eu]
- 2. CAS 6362-80-7: 2,4-Diphenyl-4-methyl-1-pentene [cymitquimica.com]
- 3. Indoprofen - Wikipedia [en.wikipedia.org]
- 4. Indoprofen - MedChem Express [bioscience.co.uk]
- 5. Indoprofen [drugfuture.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. Non-steroidal anti-inflammatory drugs. III. Structure of indoprofen: 2-[4-(1-oxo-2-isoindoliny)phenyl]propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. indoprofen | Dosing, Uses and Side effects | medtigo [medtigo.com]
- 10. Preclinical studies on indoprofen, a new non-steroidal analgesic-antiinflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indoprofen | C₁₇H₁₅NO₃ | CID 3718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of the enantiomers of indoprofen in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indoprofen Analytical Standard - Neat Compound at Best Price [nacchemical.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Pharmacokinetics of indoprofen in elderly patients following repeated oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic profile of indoprofen in elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic profile of indoprofen in elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. ijnrd.org [ijnrd.org]
- 23. Synthesis of Indoprofen [yakhak.org]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to Indoprofen]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662018#cas-number-6362-80-7-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com